molecular formula C9H8INO2 B14803621 4-Cyclopropoxy-6-iodonicotinaldehyde

4-Cyclopropoxy-6-iodonicotinaldehyde

Cat. No.: B14803621
M. Wt: 289.07 g/mol
InChI Key: IYYPHVQRESKPPI-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-iodonicotinaldehyde is an organic compound with the molecular formula C9H8INO2 and a molecular weight of 289.07 g/mol . This compound features a cyclopropoxy group and an iodine atom attached to a nicotinaldehyde core, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

While specific industrial production methods for 4-Cyclopropoxy-6-iodonicotinaldehyde are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to its production. These methods ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-iodonicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used to replace the iodine atom under appropriate conditions.

Major Products

    Oxidation: 4-Cyclopropoxy-6-iodonicotinic acid.

    Reduction: 4-Cyclopropoxy-6-iodonicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropoxy-6-iodonicotinaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-iodonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropoxy group may enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropoxy-2,6-dimethoxyphenol: A compound with similar structural features but different functional groups.

    4-Cyclopropoxy-6-bromonicotinaldehyde: Similar structure with a bromine atom instead of iodine.

Uniqueness

4-Cyclopropoxy-6-iodonicotinaldehyde is unique due to the presence of both the cyclopropoxy group and the iodine atom on the nicotinaldehyde core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H8INO2

Molecular Weight

289.07 g/mol

IUPAC Name

4-cyclopropyloxy-6-iodopyridine-3-carbaldehyde

InChI

InChI=1S/C9H8INO2/c10-9-3-8(13-7-1-2-7)6(5-12)4-11-9/h3-5,7H,1-2H2

InChI Key

IYYPHVQRESKPPI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2C=O)I

Origin of Product

United States

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